molecular formula C7H6BrN3 B1279383 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine CAS No. 37805-78-0

6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B1279383
CAS No.: 37805-78-0
M. Wt: 212.05 g/mol
InChI Key: AERQLDMEKUZFHF-UHFFFAOYSA-N
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Description

6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine: is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 3rd position of the imidazo[4,5-b]pyridine ring system. It has a molecular formula of C7H6BrN3 and a molecular weight of 212.05 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde. This reaction is carried out under conditions of phase transfer catalysis (PTC), which allows the isolation of the expected regioisomers . The reaction conditions include the use of dimethylformamide (DMF) as a solvent, potassium carbonate (K2CO3) as a base, and tetrabutylammonium bromide (t-BAB) as a phase transfer catalyst. The reaction is typically conducted at room temperature for about 6 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Alkylation Reactions: Reagents such as alkyl halides are used in the presence of a base like potassium carbonate.

Major Products:

Scientific Research Applications

6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This activation leads to various downstream effects, including the modulation of gene expression and cellular responses.

Comparison with Similar Compounds

Comparison: 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine is unique due to the presence of both a bromine atom and a methyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-bromo-3-methylimidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-11-4-10-6-2-5(8)3-9-7(6)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERQLDMEKUZFHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439605
Record name 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37805-78-0
Record name 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 37805-78-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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